

Technical Guide: Physicochemical Properties of 6-Hydroxy-1-(1-piperidiny)-1-hexanone

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Compound of Interest

Compound Name:	6-Hydroxy-1-(1-piperidiny)-1-hexanone
CAS No.:	86452-64-4
Cat. No.:	B2538332

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Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 6-Hydroxy-1-(1-piperidiny)-1-hexanone. As this molecule is not extensively documented in public literature, this document outlines a robust framework for its synthesis, characterization, and property determination, grounded in established chemical principles and state-of-the-art analytical methodologies. The intended audience includes researchers, scientists, and professionals in drug development who require a foundational understanding of this compound for further investigation. We present predicted properties based on computational models, detailed protocols for empirical determination, and a proposed synthetic route. This guide serves as a starting point for systematic evaluation, enabling its potential application in pharmaceutical and chemical research.

Introduction and Compound Identity

6-Hydroxy-1-(1-piperidiny)-1-hexanone is a bifunctional organic molecule featuring a piperidine amide (a tertiary amide within a cyclic structure, often represented as a ketone for

nomenclature purposes) and a primary alcohol. The structure consists of a six-carbon aliphatic chain, with a hydroxyl group at the C6 position and a piperidiny-carbonyl group at the C1 position. This unique combination of a polar hydroxyl group and a basic piperidine moiety suggests interesting solubility, reactivity, and pharmacological profiles.

Given the absence of extensive empirical data, a predictive and methodological approach is necessary. Computational chemistry tools can offer valuable initial estimates of key properties, guiding subsequent experimental design.^{[1][2]} These predictions, coupled with robust analytical workflows, form the basis for a comprehensive characterization.

Chemical Structure:

(A simplified 2D representation of 6-Hydroxy-1-(1-piperidiny)-1-hexanone)

Predicted Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) models and other computational methods allow for the estimation of physicochemical properties before a compound is synthesized.^{[1][2][3][4]} These predictions are invaluable for planning purification strategies, designing analytical methods, and anticipating biological behavior.

Property	Predicted Value	Rationale / Computational Basis
Molecular Formula	C11H21NO2	Based on chemical structure
Molecular Weight	199.29 g/mol	Based on chemical formula
Boiling Point	~320-350 °C	Estimated based on the high polarity imparted by the hydroxyl and amide groups, requiring significant energy to overcome intermolecular forces.[3]
Melting Point	~40-60 °C	The flexible alkyl chain may disrupt crystal lattice packing, leading to a relatively low melting point for its molecular weight.
logP (Octanol/Water)	1.5 - 2.5	The piperidine ring and hexyl chain contribute to lipophilicity, while the hydroxyl and carbonyl groups increase hydrophilicity.[5] The final value represents a balance.
pKa	8.5 - 9.5	The basicity is primarily attributed to the nitrogen atom of the piperidine ring. The electron-withdrawing effect of the adjacent carbonyl group slightly reduces its basicity compared to unsubstituted piperidine (pKa ~11.2).[6]
Aqueous Solubility	Moderately Soluble	The polar hydroxyl and carbonyl groups, along with the basic nitrogen (which can be protonated at physiological

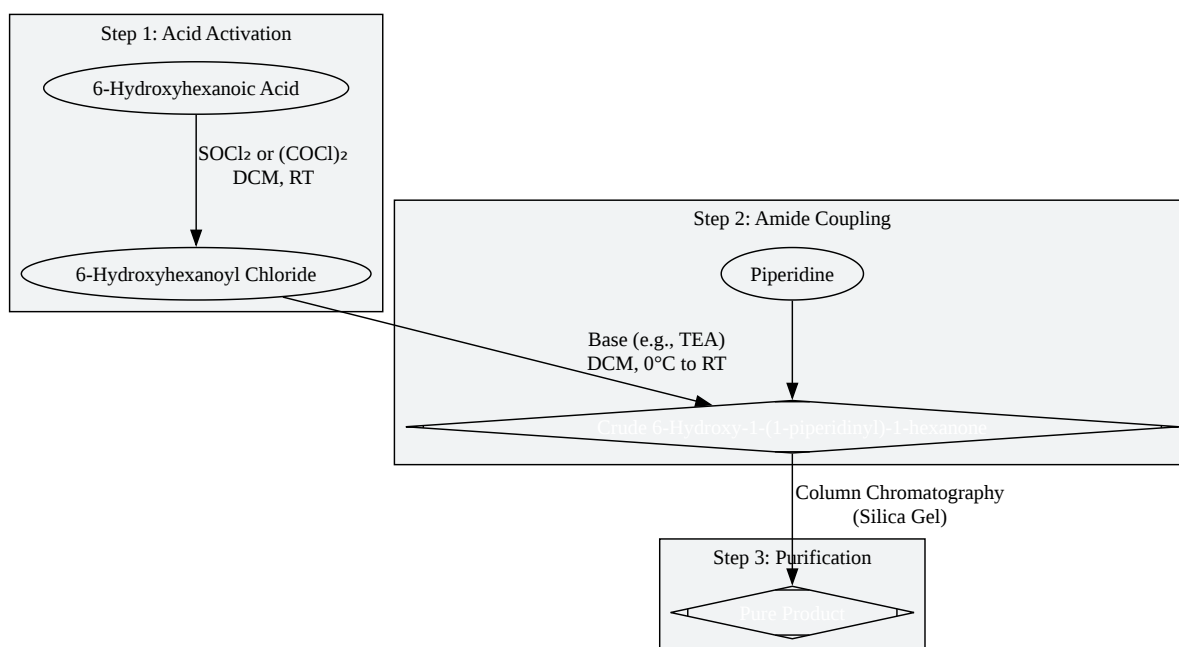
pH), are expected to confer moderate water solubility.[7]

Proposed Synthesis and Purification Workflow

A logical and efficient synthesis is critical for obtaining the target compound with high purity. A plausible route involves the amidation of an activated carboxylic acid derivative.[8][9]

Synthetic Pathway

The proposed synthesis starts from 6-hydroxyhexanoic acid, which can be derived from the hydrolysis of ϵ -caprolactone.[10] The carboxylic acid is then activated and coupled with piperidine.



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Detailed Synthesis Protocol

- **Acid Chloride Formation:** To a solution of 6-hydroxyhexanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere. Add a catalytic amount of dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent is removed under reduced pressure to yield the crude 6-hydroxyhexanoyl chloride, which is used immediately in the next step.[8]

- **Amide Coupling (Schotten-Baumann conditions):** Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve piperidine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) in anhydrous DCM. Add the piperidine solution dropwise to the acyl chloride solution. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.[8]
- **Work-up and Purification:** Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 6-Hydroxy-1-(1-piperidinyl)-1-hexanone.

Analytical Characterization and Quality Control

For a novel compound, rigorous analytical characterization is mandatory to confirm its identity, structure, and purity.[11][12] A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

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Key Analytical Techniques

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. Expected ¹H NMR signals would include multiplets for the piperidine ring protons, triplets corresponding to the methylene groups of the hexanoyl chain, and a distinct signal for the hydroxyl proton.
- **Mass Spectrometry (MS):** High-Resolution Mass Spectrometry (HRMS) will be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify key functional groups. Expected characteristic peaks include a broad O-H stretch ($\sim 3300\text{ cm}^{-1}$) for the alcohol and a strong C=O stretch ($\sim 1630\text{ cm}^{-1}$) for the tertiary amide.
- High-Performance Liquid Chromatography (HPLC): A robust, stability-indicating HPLC method is crucial for determining purity and quantifying the compound in various matrices. [11][13][14] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point for method development.[15] Detection can be performed using a UV detector or a mass spectrometer.

Experimental Determination of Physicochemical Properties

While computational predictions are useful, empirical data is the gold standard. The following section details standard protocols for determining the key physicochemical properties.

Determination of Partition Coefficient (logP)

The shake-flask method is the traditional and most reliable technique for determining the octanol-water partition coefficient (logP).[5][16]

Protocol: Shake-Flask Method for logP

- Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Prepare n-octanol saturated with water and water (or a pH 7.4 buffer for logD) saturated with n-octanol.[17][18]
- Partitioning: Add a small aliquot of the stock solution to a vessel containing a known volume ratio of the pre-saturated n-octanol and aqueous phases.[19]
- Equilibration: The mixture is agitated (shaken) vigorously until equilibrium is reached (typically for several hours). The phases are then separated by centrifugation.[19]
- Quantification: The concentration of the compound in each phase is determined using a validated HPLC-UV method.

- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18]

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a highly precise and standard method for pKa determination.[20][21]

Protocol: Potentiometric Titration for pKa

- Sample Preparation: Accurately weigh and dissolve the compound in water or a water/co-solvent mixture to a known concentration (e.g., 1-10 mM).[22][23] To ensure a controlled environment, purge the solution with nitrogen to remove dissolved CO₂. [24]
- Titration: Calibrate a pH meter with standard buffers.[24] Place the sample solution in a jacketed vessel at a constant temperature. Titrate the solution with a standardized solution of HCl (since the compound is basic) while continuously monitoring the pH.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be identified as the inflection point on the titration curve.[22]

Conclusion

This guide establishes a comprehensive scientific framework for the synthesis and characterization of the novel compound 6-Hydroxy-1-(1-piperidinyl)-1-hexanone. By integrating computational predictions with detailed, actionable protocols for synthesis, purification, analytical confirmation, and experimental property determination, this document provides the necessary foundation for researchers in drug development and chemical science. The methodologies described herein are designed to ensure scientific integrity and generate reliable, high-quality data, paving the way for future investigations into the compound's potential applications.

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